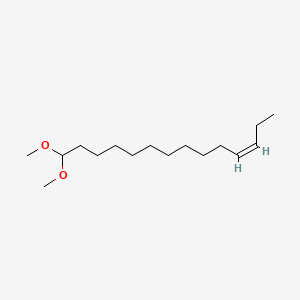
3-Tetradecene, 14,14-dimethoxy-, (3Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tetradecene, 14,14-dimethoxy-, (3Z)- is an organic compound with the molecular formula C16H32O2 It is a stereoisomer of tetradecene, characterized by the presence of two methoxy groups at the 14th carbon and a double bond in the Z-configuration at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- typically involves the reaction of tetradecene with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of methoxy groups. The stereochemistry of the double bond is controlled by the reaction conditions and the choice of catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tetradecene, 14,14-dimethoxy-, (3Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 14,14-dimethoxy-3-tetradecanone.
Reduction: Formation of 14,14-dimethoxytetradecane.
Substitution: Formation of various substituted tetradecenes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Tetradecene, 14,14-dimethoxy-, (3Z)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- involves its interaction with specific molecular targets. The methoxy groups and the double bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Tetradecene, (3E)-: The E-isomer of 3-Tetradecene with different stereochemistry.
14,14-Dimethoxy-3-tetradecene: Without specifying the Z- or E-configuration.
3-Tetradecene: Without methoxy groups.
Uniqueness
3-Tetradecene, 14,14-dimethoxy-, (3Z)- is unique due to its specific stereochemistry and the presence of methoxy groups, which confer distinct chemical and physical properties. These features make it valuable for targeted applications where stereochemistry and functional groups play critical roles.
Propriétés
Numéro CAS |
71566-63-7 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
(Z)-14,14-dimethoxytetradec-3-ene |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h5-6,16H,4,7-15H2,1-3H3/b6-5- |
Clé InChI |
ZLMSFERROZEDJZ-WAYWQWQTSA-N |
SMILES isomérique |
CC/C=C\CCCCCCCCCC(OC)OC |
SMILES canonique |
CCC=CCCCCCCCCCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


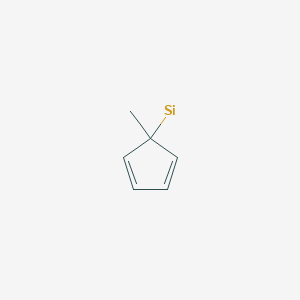

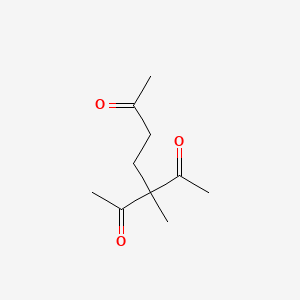
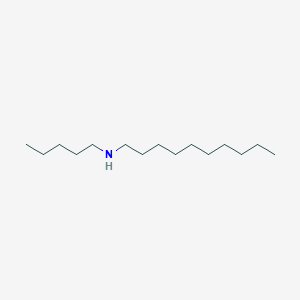
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
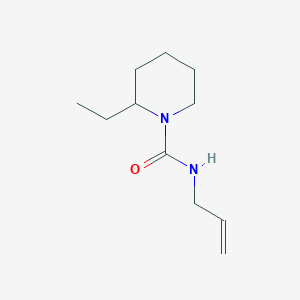
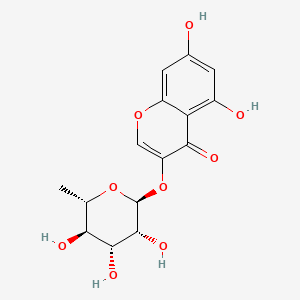
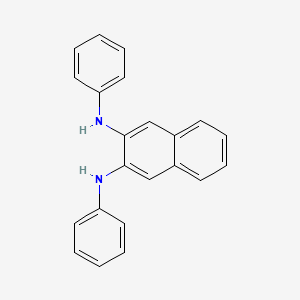
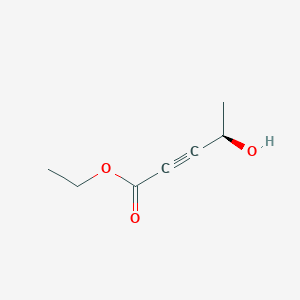
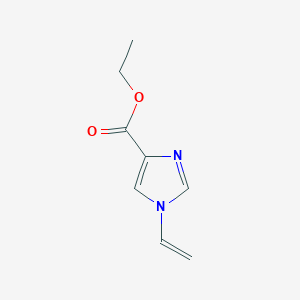
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
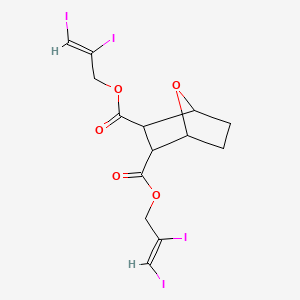
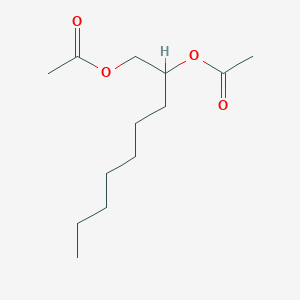
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
